N-(1-azabicyclo[2.2.1]heptan-4-yl)-1-benzyltriazole-4-carboxamide
Description
N-(1-azabicyclo[2.2.1]heptan-4-yl)-1-benzyltriazole-4-carboxamide is a complex organic compound featuring a bicyclic structure fused with a triazole ring and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its structural uniqueness, which allows for diverse chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-(1-azabicyclo[2.2.1]heptan-4-yl)-1-benzyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-15(17-16-6-8-20(12-16)9-7-16)14-11-21(19-18-14)10-13-4-2-1-3-5-13/h1-5,11H,6-10,12H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAURWJMDXRLLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)NC(=O)C3=CN(N=N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-azabicyclo[2.2.1]heptan-4-yl)-1-benzyltriazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 1-azabicyclo[2.2.1]heptane core: This can be achieved through the Diels-Alder reaction of cyclopentadiene with a suitable dienophile, followed by nitrogen insertion.
Introduction of the triazole ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Attachment of the benzyl group: This can be done via a nucleophilic substitution reaction where a benzyl halide reacts with the triazole nitrogen.
Formation of the carboxamide: The final step involves the reaction of the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder and cycloaddition reactions, and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, primary amines.
Substitution: Various substituted triazoles and benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-azabicyclo[2.2.1]heptan-4-yl)-1-benzyltriazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its bicyclic structure and triazole ring are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential use as an analgesic, anti-inflammatory, or antimicrobial agent. The compound’s ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1-azabicyclo[2.2.1]heptan-4-yl)-1-benzyltriazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Epibatidine: Another bicyclic compound with analgesic properties.
Nicotine: Shares the azabicyclo[2.2.1]heptane core but differs in its pharmacological profile.
Triazolam: Contains a triazole ring and is used as a sedative.
Uniqueness
N-(1-azabicyclo[2.2.1]heptan-4-yl)-1-benzyltriazole-4-carboxamide is unique due to its combination of a rigid bicyclic structure with a flexible triazole ring and a benzyl group. This combination allows for diverse chemical reactivity and specific biological interactions, making it a versatile compound in both research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
